molecular formula C13H18O3 B14211956 2-[(4-Methoxyphenyl)methoxy]pentan-3-one CAS No. 827308-08-7

2-[(4-Methoxyphenyl)methoxy]pentan-3-one

Cat. No.: B14211956
CAS No.: 827308-08-7
M. Wt: 222.28 g/mol
InChI Key: WJHVTDVYBBBUBC-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]pentan-3-one is a ketone derivative featuring a pentan-3-one backbone substituted at the 2-position with a (4-methoxyphenyl)methoxy group. This structural motif combines a ketone functionality with an aryl ether moiety, making it relevant in organic synthesis and pharmaceutical intermediate design. The compound’s methoxy group enhances its solubility in polar solvents, while the aromatic ring contributes to its stability under acidic or basic conditions .

Properties

CAS No.

827308-08-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pentan-3-one

InChI

InChI=1S/C13H18O3/c1-4-13(14)10(2)16-9-11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3

InChI Key

WJHVTDVYBBBUBC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the methoxy group

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]pentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-[(4-Methoxyphenyl)methoxy]pentan-3-one with analogous compounds, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Key Properties of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one and Analogues

Compound Name Molecular Formula (Inferred) Key Functional Groups Applications/Reactivity
2-[(4-Methoxyphenyl)methoxy]pentan-3-one C₁₃H₁₈O₃ Ketone, aryl ether, methoxy Intermediate in organic synthesis
1-(4-Methoxyphenyl)-3-phenyl-1-propanone C₁₆H₁₆O₂ Ketone, methoxy, phenyl Pharmaceutical precursor
1-Phenyl-3-(4-methoxyphenyl)-1-propanone C₁₆H₁₆O₂ Ketone, phenyl, methoxy Ligand in coordination chemistry
[(4-Methoxyphenyl)methoxy]carbonyl (Moz) C₁₀H₁₁O₄ Carbonyl, aryl ether, methoxy Protecting group in peptide synthesis

Structural and Functional Differences

  • Backbone Complexity: The target compound’s pentan-3-one backbone provides greater conformational flexibility compared to propanone-based analogues like 1-(4-methoxyphenyl)-3-phenyl-1-propanone. This may influence its reactivity in nucleophilic additions or reductions .
  • In contrast, Moz (a carbonyl derivative) is designed for transient protection of amino groups, leveraging its electron-withdrawing methoxy group for controlled deprotection .
  • Electronic Properties : Methoxy groups in all compounds enhance solubility in polar aprotic solvents (e.g., DMF or DMSO). However, the absence of a phenyl group in Moz reduces π-π stacking interactions, limiting its use in aromatic systems .

Research Findings and Implications

  • Synthetic Utility : The methoxy group’s electron-donating nature stabilizes intermediates in SNAr reactions, as seen in Moz-based protections . For the target compound, this could translate to improved yields in multi-step syntheses.
  • Thermal Stability : Aryl ethers like those in 2-[(4-Methoxyphenyl)methoxy]pentan-3-one typically exhibit higher thermal stability compared to alkyl ethers, suggesting utility in high-temperature reactions .
  • Pharmacological Potential: While the target compound’s bioactivity is undocumented, analogues such as xenbucin (listed in ) demonstrate anti-inflammatory properties, hinting at possible therapeutic pathways for structurally related ketones .

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